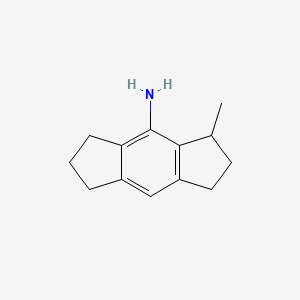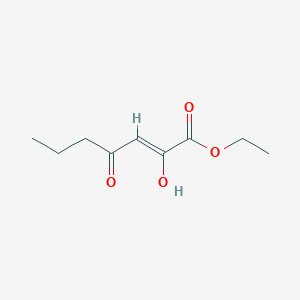![molecular formula C8H6ClN3 B8200805 4-Chloro-6-methylpyrido[3,2-D]pyrimidine](/img/structure/B8200805.png)
4-Chloro-6-methylpyrido[3,2-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methylpyrido[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine familyPyridopyrimidines, including this compound, have garnered significant interest due to their biological activities and potential therapeutic uses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylpyrido[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with 3-chloro-2-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methylpyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
4-Chloro-6-methylpyrido[3,2-D]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methylpyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar in structure but with a pyrrolo ring instead of a pyrido ring.
6-Chloro-2,4-diaminopyrimidine: Lacks the fused pyridine ring but shares the pyrimidine core.
Piritrexim: A synthetic antifolate with a pyridopyrimidine structure, used for its anti-tumor properties.
Uniqueness
4-Chloro-6-methylpyrido[3,2-D]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
4-chloro-6-methylpyrido[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-2-3-6-7(12-5)8(9)11-4-10-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYSJPPLHWIWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8200736.png)


![6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B8200764.png)
![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8200765.png)

![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200783.png)
![4-Hexyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B8200789.png)
![1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone](/img/structure/B8200790.png)
![5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one](/img/structure/B8200800.png)
![7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200811.png)


